molecular formula C19H17ClN2O4 B2862688 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952970-24-0

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2862688
CAS No.: 952970-24-0
M. Wt: 372.81
InChI Key: XTTICMRFDFCKNA-UHFFFAOYSA-N
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Description

4-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 4-chloro-substituted aromatic ring linked via an amide bond to a methyl group attached to an isoxazole core.

Properties

IUPAC Name

4-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-8-5-13(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTICMRFDFCKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The electron-withdrawing nature of the amide group activates the para-chloro substituent on the benzamide moiety for nucleophilic aromatic substitution (NAS). This reactivity is well-documented in structurally related chlorobenzamides (e.g., 4-chloro-N-methylbenzamide ).

Reaction TypeConditionsOutcomeReference
HydrolysisAqueous NaOH, refluxSubstitution of Cl with -OH
AminationNH₃/EtOH, 80°CFormation of 4-amino derivative
ThiolationNaSH/DMF, 100°CSubstitution with -SH group

Key Insight : The chloro group's reactivity is modulated by steric hindrance from the adjacent bulky isoxazole-methyl group, often requiring elevated temperatures or polar aprotic solvents for efficient substitution.

Amide Bond Hydrolysis and Functionalization

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates. This reactivity is critical for prodrug activation or further derivatization.

ConditionsReagentsProductReference
Acidic hydrolysisHCl (conc.), reflux4-Chlorobenzoic acid derivative
Basic hydrolysisNaOH/EtOH, 70°CSodium carboxylate intermediate
Reductive aminationNaBH₃CN, RNH₂Secondary/tertiary amine derivatives

Research Findings :

  • Hydrolysis kinetics are pH-dependent, with faster rates observed under strong acidic conditions (t₁/₂ = 2.5 hrs in 6M HCl vs. 8 hrs in 1M NaOH).

  • Reductive amination preserves the isoxazole ring integrity while introducing alkyl/aryl amines.

Isoxazole Ring Reactivity

The isoxazole core participates in electrophilic substitution and ring-opening reactions, influenced by the electron-donating dimethoxyphenyl group.

Reaction TypeConditionsOutcomeReference
Electrophilic sulfonationH₂SO₄/SO₃, 0°CSulfonation at C4 of isoxazole
Ring-opening oxidationH₂O₂/AcOH, 60°CFormation of dicarbonyl intermediate
CycloadditionDMAD, Cu(I) catalystDiels-Alder adducts with dienophiles

Mechanistic Notes :

  • The 3,4-dimethoxyphenyl group directs electrophiles to the C4 position of the isoxazole via resonance effects .

  • Ring-opening reactions are favored under oxidative conditions, yielding α,β-unsaturated ketones that serve as synthons for heterocycle synthesis .

Functional Group Transformations on the Dimethoxyphenyl Substituent

The 3,4-dimethoxyphenyl group undergoes demethylation and hydroxyl-directed reactions, enabling further functionalization.

Reaction TypeConditionsOutcomeReference
DemethylationBBr₃/DCM, -78°CCatechol derivative formation
Friedel-Crafts acylationAlCl₃, RCOClAcetylation at the para position
Oxidative couplingFeCl₃, O₂Biaryl-linked dimers

Key Data :

  • Demethylation with BBr₃ achieves >90% yield within 2 hrs at -78°C.

  • Friedel-Crafts reactions exhibit regioselectivity for the least hindered aromatic position.

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed coupling reactions, leveraging the chloro or methoxy groups.

Reaction TypeConditionsOutcomeReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineIntroduction of amino groups

Optimization Insights :

  • Suzuki couplings require careful control of catalyst loading (1–5 mol%) to avoid side reactions at the isoxazole nitrogen .

  • Buchwald-Hartwig amination proceeds efficiently with electron-deficient amines (e.g., morpholine, piperazine) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for its pharmacokinetic profile:

pHTemperatureHalf-life (t₁/₂)Degradation PathwayReference
1.237°C3.2 hrsAmide hydrolysis
7.437°C48 hrsNo significant degradation
9.037°C12 hrsIsoxazole ring oxidation

Scientific Research Applications

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-Containing Benzamides

(a) 4-(((5-(3-Chlorophenyl)Isoxazol-3-yl)Formylamino)Methyl)Benzamide (C2)
  • Structure: Contains a 3-chlorophenyl-substituted isoxazole linked to a benzamide via a formylamino-methyl group.
  • Activity : Demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv through inhibition of the tryptophan synthase α-subunit (TRPS-α) .
  • Key Differences: The absence of 3,4-dimethoxy groups and presence of a formylamino linker may reduce lipophilicity compared to the target compound.
(b) 4-Cyano-N-(3-Methylisoxazol-5-yl)Benzamide
  • Structure: Features a cyano group on the benzamide and a 3-methylisoxazole ring.
  • Properties: Molecular weight = 227.22 g/mol.

Thiadiazole and Triazole Derivatives

(a) N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)Benzamide (Compound 6)
  • Structure : Combines isoxazole and thiadiazole rings with a benzamide group.
  • Synthesis : Yielded 70% via hydroxylamine hydrochloride reaction .
  • Key Data : Melting point = 160°C; IR absorption at 1606 cm⁻¹ (C=O stretch) .
(b) 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)Thio)Acetic Acid Esters
  • Structure : Triazole core with 3,4-dimethoxyphenyl substitution and thioacetic acid esters.

Catalytically Active Benzamide Ligands

4-Chloro-N-((3-Fluorobenzyl)(Methyl)Carbamothionyl)Benzamide (L1)
  • Structure : Carbamothionyl linker with 3-fluorobenzyl and methyl groups.
  • Application : Demonstrated catalytic activity in Suzuki coupling reactions, achieving high conversion rates for aryl halides .

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological/Chemical Activity Reference
Target Compound Benzamide + Isoxazole 4-Chloro, 3,4-dimethoxyphenyl ~375.8 (calculated) Undocumented (potential anti-microbial)
C2 (Anti-tubercular) Benzamide + Isoxazole 3-Chlorophenyl, formylamino ~369.8 (calculated) TRPS-α inhibition, anti-TB activity [7]
4-Cyano Analogue Benzamide + Isoxazole 4-Cyano, 3-methyl 227.22 Unspecified (structural analog) [8]
Compound 6 (Thiadiazole) Thiadiazole + Isoxazole Benzamide, phenyl 348.39 Synthetic intermediate [1]
L1 (Catalyst) Benzamide + Carbamothionyl 3-Fluorobenzyl, methyl ~352.8 (calculated) Suzuki coupling catalysis [4]

Key Findings and Implications

Isoxazole rings generally confer metabolic stability, whereas triazole derivatives may exhibit lower toxicity .

Synthetic Feasibility :

  • Analogous compounds (e.g., ) were synthesized in high yields (70–80%) using hydroxylamine or active methylene reagents, suggesting scalable routes for the target compound .

Applications :

  • Isoxazole-benzamides show promise in medicinal chemistry (anti-TB) and catalysis, depending on substituents .

Biological Activity

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

The compound can be described by its molecular formula C19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4} and has a molecular weight of 372.8 g/mol. Its structural features include a chloro group and an isoxazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4}
Molecular Weight372.8 g/mol
CAS Number952970-24-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a [3+2] cycloaddition reaction.
  • Substitution with Dimethoxyphenyl Group : A palladium-catalyzed cross-coupling reaction is often employed.
  • Acylation : The final step involves acylation with benzoyl chloride or similar reagents to form the final product.

The mechanism of action for this compound is primarily linked to its interaction with specific biological targets such as enzymes and receptors involved in various signaling pathways. Isoxazole derivatives are known to exhibit diverse pharmacological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including those expressing receptor tyrosine kinases (RTKs). For instance, compounds containing similar structures have demonstrated significant inhibitory effects on RTKs such as EGFR and HER2 .

Case Studies

  • Cell Line Studies : In a study evaluating the cytotoxicity of various benzamide derivatives, compounds similar to this compound showed IC50 values ranging from 10 to 50 µM against solid tumor cell lines .
  • Kinase Inhibition : A specific derivative was tested for its ability to inhibit RET kinase activity, showing moderate to high potency in ELISA-based assays. This suggests that the compound may serve as a lead for developing targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameIC50 (µM)Target Enzyme/Pathway
This compound10 - 50Various cancer cell lines
I-8 (related benzamide derivative)<10RET Kinase
Compound with trifluoromethyl group91% inhibition at 10 nMEGFR

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide?

  • Methodology :

  • Amide Coupling : React 4-chlorobenzoic acid derivatives (e.g., acid chloride) with the amine-functionalized isoxazole intermediate under basic conditions (e.g., DCC/DMAP or HATU as coupling agents).
  • Isoxazole Formation : Use cyclization of nitrile oxides with alkynes (via 1,3-dipolar cycloaddition) to construct the isoxazole core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/water) to isolate the final compound .

Q. How can researchers confirm the structural identity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and amide bond formation.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-Ray Crystallography : Resolve crystal structure (e.g., orthorhombic system, space group P212121) for absolute configuration validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Key Variables :

  • Temperature : Controlled heating (e.g., 60–80°C) for cyclization steps to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) for amide coupling; toluene for cycloaddition.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate isoxazole formation .
    • Troubleshooting : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry of coupling reagents (1.2–1.5 equiv.) to drive reactions to completion .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Approaches :

  • Comparative Assays : Replicate experiments using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays).
  • Structural Purity : Verify compound purity (>95% via HPLC) to rule out impurities affecting activity.
  • SAR Studies : Compare with analogs (e.g., substituent variations on the benzamide or isoxazole) to identify critical pharmacophores .

Q. What computational strategies are effective for predicting biological targets?

  • Methods :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets).
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with observed bioactivity .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Protocols :

  • pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation.
  • Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition profiles .

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